molecular formula C20H18N4O4S B11201131 methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate

methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate

Cat. No.: B11201131
M. Wt: 410.4 g/mol
InChI Key: JWLSYCMRYIJGLO-UHFFFAOYSA-N
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Description

Methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms. Substitution reactions can result in a wide variety of products depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways and mechanisms.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for certain diseases or conditions.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate

InChI

InChI=1S/C20H18N4O4S/c1-23(2)18(26)16-15(11-7-5-4-6-8-11)12(10-21)17(22)24-14(25)9-13(20(27)28-3)29-19(16)24/h4-9,15H,22H2,1-3H3

InChI Key

JWLSYCMRYIJGLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2N(C(=O)C=C(S2)C(=O)OC)C(=C(C1C3=CC=CC=C3)C#N)N

Origin of Product

United States

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